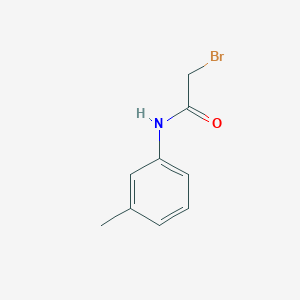

2-bromo-N-(3-methylphenyl)acetamide

Vue d'ensemble

Description

2-bromo-N-(3-methylphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a bromine atom and a 3-methylphenyl group attached to the acetamide moiety. While the provided papers do not directly discuss 2-bromo-N-(3-methylphenyl)acetamide, they do provide insights into similar compounds that can help infer its properties and reactivity.

Synthesis Analysis

The synthesis of related bromoacetamide compounds typically involves nucleophilic substitution reactions where the bromine atom is replaced by other groups. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate undergoes nucleophilic substitution to yield various azulene derivatives . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps . These methods suggest that the synthesis of 2-bromo-N-(3-methylphenyl)acetamide could also be achieved through a nucleophilic substitution reaction, starting with an appropriate bromoaryl precursor and an acetamide derivative.

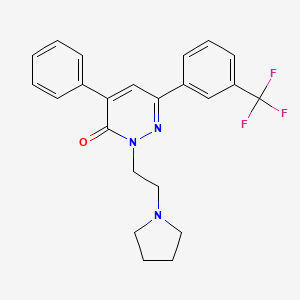

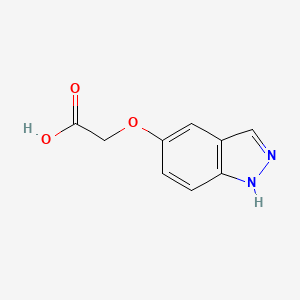

Molecular Structure Analysis

The molecular structure of bromoacetamide derivatives is often characterized by the dihedral angles between the aromatic rings and the acetamide group. For example, in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the planes of the bromophenyl and difluorophenyl rings is 66.4° . These dihedral angles influence the overall shape and reactivity of the molecule. The presence of substituents on the aromatic ring, such as a methyl group in the case of 2-bromo-N-(3-methylphenyl)acetamide, can further affect these angles and the molecule's conformation.

Chemical Reactions Analysis

Bromoacetamides participate in various chemical reactions, primarily due to the reactivity of the bromine atom. The bromine can be displaced in nucleophilic substitution reactions, as seen in the synthesis of azulene derivatives . Additionally, the acetamide group can engage in hydrogen bonding, which can influence the compound's reactivity and interactions in a biological context, as seen in the crystal structures of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetamides are influenced by their molecular structure. The presence of the bromine atom contributes to the compound's molecular weight and density. The acetamide group can form hydrogen bonds, as evidenced by the N—H⋯O hydrogen bonds found in the crystal structures of similar compounds . These hydrogen bonds can affect the compound's solubility and boiling point. The distribution of bromoacetamide in biological systems, such as in snails and mice, indicates that these compounds can be absorbed and metabolized, suggesting potential applications in medicinal chemistry .

Applications De Recherche Scientifique

Halogenated C,N-diarylacetamides: Molecular Conformations and Supramolecular Assembly

This study focuses on the molecular conformations and supramolecular assembly of four halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds are analyzed for their molecular linkages, hydrogen bonds, and intermolecular interactions, which are crucial for understanding their assembly and potential applications in various scientific fields (Nayak et al., 2014).

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives

In this research, the synthesis process of N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide and its derivatives are explored. The compounds demonstrate antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Fuloria et al., 2014).

Conformational Analysis and Vibrational Spectroscopy of a Paracetamol Analogous: 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

This study investigates the electronic properties and vibrational mode couplings of a structure analogous to paracetamol, emphasizing its potential in providing insights into the behavior and application of similar compounds in scientific research (Viana et al., 2017).

Synthesis, Antimicrobial Activity, and Quantum Calculations of Novel Sulphonamide Derivatives

This research presents the synthesis and antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. Computational calculations correlate experimental findings with theoretical predictions, highlighting the compound's potential in antimicrobial applications (Fahim & Ismael, 2019).

Microwave-Assisted Synthesis, Structural Elucidation, and Biological Assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl Acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide Derivatives

This study details the microwave-assisted synthesis of specific acetamide derivatives, their structural elucidation, and biological assessment. The synthesized compounds exhibit selective inhibitory effects against certain bacterial and fungal species, underlining their potential in medical and biological applications (Ghazzali et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQVBULEPAWPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279999 | |

| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-methylphenyl)acetamide | |

CAS RN |

5439-17-8 | |

| Record name | 5439-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

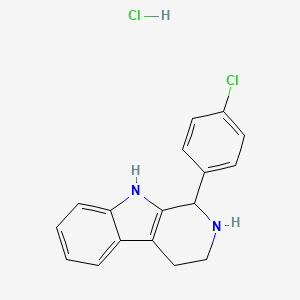

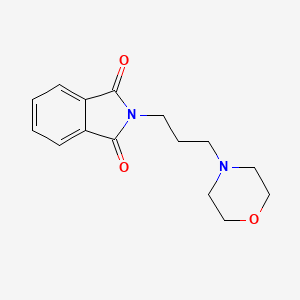

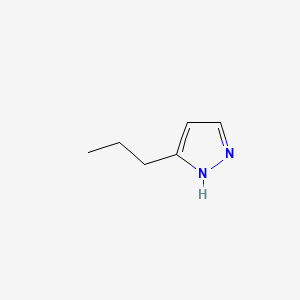

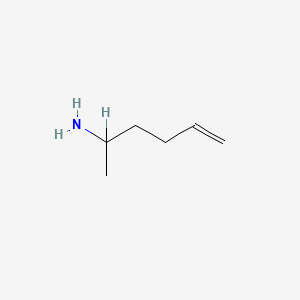

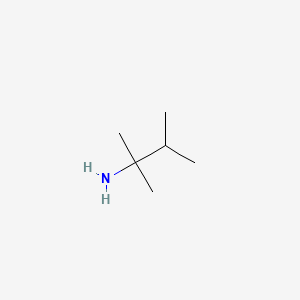

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)